N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazolo[5,4-b]pyridine core, substituted with a 2,4-dimethylphenyl group and a thienyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the 2,4-dimethylphenyl and thienyl groups. Common reagents used in these reactions include various organometallic reagents, catalysts, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridine derivatives with different substituents. Examples include:
- N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-FURYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-PHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-12-7-8-16(13(2)10-12)14(3)23-21(26)17-11-18(19-6-5-9-28-19)24-22-20(17)15(4)25-27-22/h5-11,14H,1-4H3,(H,23,26) |
InChI Key |
HCBFNYUEYSAVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CS4)C |
Origin of Product |
United States |
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